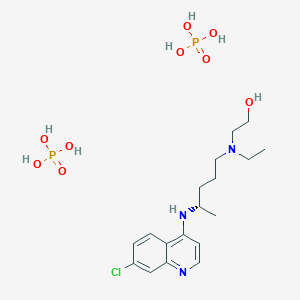

(S)-(+)-Hydroxy Chloroquine Diphosphate

Description

Context of Hydroxychloroquine (B89500) Enantiomers in Pharmaceutical and Biological Sciences

Hydroxychloroquine, a 4-aminoquinoline (B48711) derivative, is a well-established drug used in the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. nih.govccjm.org It is commercially available as a racemic mixture, which means it consists of equal parts of two enantiomers: (S)-(+)-Hydroxychloroquine and (R)-(-)-Hydroxychloroquine. nih.govdrugbank.com Enantiomers are molecules that are non-superimposable mirror images of each other, a property known as chirality. mdpi.comlongdom.org

In the realm of pharmaceutical and biological sciences, the chirality of a drug can have profound implications for its pharmacological activity. longdom.orgrsc.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a drug. mdpi.comveranova.com Consequently, the two enantiomers of a chiral drug can exhibit distinct pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) profiles. mdpi.comresearchgate.net

Rationale for Investigating Single Enantiomers of Chiral Compounds in Preclinical Research

The practice of investigating single enantiomers of chiral drugs, often referred to as a "chiral switch" when developing a single-enantiomer drug from a previously marketed racemate, is driven by several key scientific and clinical considerations. mdpi.comchiralpedia.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidelines encouraging the development of single-enantiomer drugs, recognizing the potential for improved therapeutic outcomes. rsc.orgveranova.comnih.gov

The primary rationale for this approach includes:

Enhanced Therapeutic Efficacy: One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be inactive or even contribute to adverse effects. nih.gov Isolating the eutomer can lead to a more potent and effective treatment.

Improved Safety Profile: The distomer can sometimes be associated with undesirable side effects or toxicity. researchgate.net By using a single, pure enantiomer, the risk of these adverse effects can be minimized.

Simplified Pharmacokinetics: The two enantiomers of a racemic drug can be absorbed, distributed, metabolized, and excreted at different rates. researchgate.net This can lead to complex and variable drug exposure in patients. Studying and using a single enantiomer can result in more predictable and less variable pharmacokinetics.

Reduced Drug Interactions: A single enantiomer may have a lower potential for complex drug interactions compared to a racemic mixture. researchgate.net

Preclinical research is the critical stage where these differences between enantiomers are first identified and characterized. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate and purify the individual enantiomers for detailed study. nih.govbiorxiv.org These studies provide the foundational data necessary to justify the potential clinical development of a single-enantiomer drug.

Significance of (S)-(+)-Hydroxychloroquine Diphosphate (B83284) in Contemporary Research Paradigms

The (S)-(+)-enantiomer of hydroxychloroquine has been a subject of significant interest in recent academic research, particularly in the context of its potential antiviral activities. While hydroxychloroquine as a racemate was investigated for various viral infections, subsequent research focused on the distinct activities of its individual enantiomers. nih.govbiorxiv.org

Some in vitro studies have suggested that the (S)-enantiomer of hydroxychloroquine may possess more potent antiviral activity against certain viruses compared to the (R)-enantiomer. biorxiv.orgresearchgate.net For example, one study reported that S-hydroxychloroquine was more efficient than R-hydroxychloroquine in inhibiting SARS-CoV-2 in vitro. biorxiv.orgbiorxiv.org

These findings underscore the importance of stereoselective research in drug development. The investigation of (S)-(+)-Hydroxychloroquine Diphosphate exemplifies a modern research paradigm where the focus shifts from the racemic mixture to the specific contributions of each enantiomer. This approach allows for a more nuanced understanding of the drug's mechanism of action and has the potential to lead to the development of more effective and safer therapeutic agents.

Research Findings on Hydroxychloroquine Enantiomers

The following table summarizes key in vitro findings from studies comparing the activity of hydroxychloroquine enantiomers.

| Parameter | (S)-(+)-Hydroxychloroquine | (R)-(-)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference |

| Antiviral Activity (IC50 against SARS-CoV-2 in Vero E6 cells) | 1.444 µM | 2.445 µM | 1.752 µM | biorxiv.orgresearchgate.net |

| hERG Channel Inhibition (IC50) | > 20 µM | 15.7 µM | 12.8 µM | biorxiv.org |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H32ClN3O9P2 |

|---|---|

Molecular Weight |

531.9 g/mol |

IUPAC Name |

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m0../s1 |

InChI Key |

CRCWPKGKPRVXAP-UTLKBRERSA-N |

Isomeric SMILES |

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Stereochemical Elucidation and Characterization of S + Hydroxy Chloroquine Diphosphate

Spectroscopic Methodologies for Enantiomeric Characterization

The separation and characterization of hydroxychloroquine (B89500) enantiomers are primarily achieved through advanced chromatographic and spectroscopic techniques.

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical and preparative separation of HCQ enantiomers. nih.govrsc.orgcaymanchem.com Researchers have developed various methods achieving baseline resolution, which is essential for accurate quantification. nih.govresearchgate.netgoogle.com These methods often employ polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H or amylose (B160209) tris(3,5-dimethylphenylcarbamate)-coated columns. researchgate.netbiorxiv.org The mobile phase composition is critical and is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326), often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.govresearchgate.net

For larger-scale separations, Supercritical Fluid Chromatography (SFC) has proven to be a robust and scalable technology. acs.org Using an Enantiocel C2–5 column, multigram quantities of HCQ enantiomers have been separated with high enantiomeric excess (>99%). acs.org Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the determination of HCQ enantiomers in complex biological matrices like rat liver microsomes. biorxiv.org

Interactive Table: Chromatographic Methods for HCQ Enantiomer Separation

| Method | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Chiralpak AD-H (5 µm) | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | UV at 343 nm | researchgate.net |

| SFC | Enantiocel C2–5 | 40% methanol (B129727) (0.1% DEA) / CO₂ | UV at 220 nm | acs.org |

| LC-MS/MS | Amylose tris(3,5-dimethylphenylcarbamate)-coated CSP | Acetonitrile-diethylamine-ethanol-diethylamine (90:0.1:10:0.1, v/v/v/v) | Multiple Reaction Monitoring (MRM) | biorxiv.org |

| HPLC | CHIRALPAK AY-H | n-hexane/isopropanol/diethylamine (85:15:0.1, v/v/v) | UV at 254 nm | schd-shimadzu.comgoogle.com |

Spectroscopic Characterization: Once separated, the absolute configuration of the enantiomers is confirmed using spectroscopic techniques.

Optical Rotation : This is a fundamental characteristic of chiral compounds. The (S)-enantiomer of hydroxychloroquine is dextrorotary, exhibiting a positive optical rotation, hence the designation (+). acs.orggoogle.com Conversely, the (R)-enantiomer is levorotary (-). caymanchem.comgoogle.com For instance, one study reported a specific rotation of +95.6 for S-HCQ and -107.8 for R-HCQ. schd-shimadzu.comgoogle.comgoogle.com

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light. It is a powerful tool for confirming the chiral identity of the enantiomers. caymanchem.com The CD spectrum of (S)-(+)-HCQ shows a characteristic negative Cotton effect in the 200-290 nm wavelength range, while the (R)-(-) enantiomer displays a positive Cotton effect in the same region. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is employed to confirm the chemical structure and assess the purity of the isolated enantiomers after separation. caymanchem.com

Crystallographic Analysis of (S)-(+)-Hydroxy Chloroquine (B1663885) Diphosphate (B83284)

Detailed single-crystal X-ray diffraction data specifically for the (S)-(+)-Hydroxychloroquine Diphosphate salt is not widely available in the reviewed scientific literature. The initial synthesis of hydroxychloroquine often results in its isolation as a diphosphate salt, but subsequent crystallographic studies have largely focused on the sulfate (B86663) salt. acs.orgrsc.org

However, crystallographic analysis of closely related compounds provides significant insight into the likely solid-state structure.

Analysis of (S)-Chloroquine Phosphate (B84403): The crystal structure of the enantiomerically pure (S)-Chloroquine Phosphate has been characterized. A patent discloses its crystal form with specific characteristic peaks in its X-ray Powder Diffraction (XRPD) pattern, which distinguish it from the (R)-enantiomer. researchgate.net

Interactive Table: Characteristic XRPD Peaks for (S)-Chloroquine Phosphate

| 2θ Angle (±0.2°) |

|---|

| 10.4° |

| 10.7° |

| 15.6° |

| 15.8° |

| 17.8° |

| 18.9° |

| 21.3° |

| 23.9° |

Data sourced from patent CN111732539A. researchgate.net

Analysis of Racemic Chloroquine Diphosphate: Extensive crystallographic studies have been performed on racemic chloroquine diphosphate monohydrate. rsc.orggoogle.com These studies reveal that the crystals belong to the monoclinic space group P21/c. google.com The crystal structure is characterized by columns of dihydrogen phosphate ions (H₂PO₄⁻) that are bridged by the 4-aminoquinoline (B48711) portion of the chloroquine molecule. rsc.org The aliphatic side chain of the drug molecule wraps around these phosphate columns. rsc.org The structure is heavily stabilized by a network of hydrogen bonds involving the protonated nitrogen atoms of the chloroquine molecule, the phosphate anions, and water molecules of hydration. google.com This arrangement, where phosphate ions play a crucial role in the crystal packing, is likely to be a key feature in the crystal structure of hydroxychloroquine diphosphate as well.

Advanced Synthetic and Chiral Separation Methodologies

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a fundamental process for separating enantiomers from a racemic mixture. For hydroxychloroquine (B89500) (HCQ), which is often produced and administered as a racemate, isolating the individual S-(+) and R-(-) enantiomers is crucial for evaluating their distinct properties. nih.govnih.gov The primary challenge lies in creating a chiral environment that allows for differential interaction with each enantiomer, making separation possible. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a dominant and effective technique for this purpose. chromatographyonline.comresearchgate.net

The isolation of (S)-(+)-Hydroxychloroquine requires the development of robust and scalable chiral chromatography methods. While analytical methods aim to quantify enantiomeric purity, semi-preparative and preparative chromatography are designed to isolate larger quantities of a single enantiomer. nih.govnih.gov

Researchers have developed various normal-phase and reverse-phase HPLC methods for the enantioseparation of hydroxychloroquine. researchgate.netwiley.com A significant challenge in earlier methods was achieving complete baseline separation, which is essential for accurate quantification and obtaining high enantiomeric purity. researchgate.netnih.gov To overcome this, systematic optimization of chromatographic conditions is performed. Factors such as the choice of chiral stationary phase (CSP), mobile phase composition, flow rate, and column temperature are meticulously adjusted to maximize resolution. researchgate.netakjournals.com

For instance, a reliable normal-phase HPLC method was developed using a Chiralpak AD-H column, achieving complete baseline separation of HCQ enantiomers. researchgate.net Optimization involved testing different ratios of n-hexane and isopropanol (B130326) as the mobile phase, along with an amine additive like diethylamine (B46881) (DEA) to improve peak shape. researchgate.netresearchgate.net Another approach utilized a chiral-AGP column with a buffered mobile phase to achieve baseline separation for the enantiomers of HCQ and its metabolites. tandfonline.com Supercritical fluid chromatography (SFC), a technique related to HPLC, has also been successfully applied for the preparative separation of HCQ enantiomers, demonstrating scalability and efficiency. nih.gov In one SFC method, a gram of racemic HCQ was separated in under two hours. nih.gov

The table below summarizes various optimized HPLC conditions used for the chiral separation of hydroxychloroquine enantiomers.

Table 1: Optimized HPLC and SFC Conditions for Chiral Separation of Hydroxychloroquine Enantiomers

| Method | Column (Chiral Stationary Phase) | Mobile Phase | Flow Rate | Detection | Resolution (Rs) | Reference |

|---|---|---|---|---|---|---|

| Normal Phase HPLC | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm) | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | 0.8 mL/min | UV at 343 nm | Baseline Separation | researchgate.net |

| Normal Phase HPLC | Chiralpak IH30CE-WB024 (0.46 cm x 25 cm, 3 µm) | A: n-hexane/diethylamine (100/0.1); B: isopropanol/methanol (B129727)/diethylamine (75/25/0.1) | 0.8 mL/min | UV at 254 nm | Not Specified | nih.gov |

| Reverse Phase HPLC | Chiral-AGP (100 x 4 mm) | 94% pH 7.0 buffer (0.05M NH₄H₂PO₄, 0.005M dihexylamine), 5% isopropanol, 1% acetonitrile | 1.0 mL/min | Fluorescence (λex=230nm, λem=385nm) | 3.2 | tandfonline.com |

| Reverse Phase HPLC | ODS C18 (0.46 cm × 25 cm × 5 μm) with Chiral Mobile Phase Additive (CM-β-CD) | Methanol, acetonitrile, triethylamine (B128534), and carboxymethyl-β-cyclodextrin (CM-β-CD) | 1.0 mL/min | UV at 332 nm | 1.87 | wiley.com |

Chemical Synthesis Pathways for Optically Pure (S)-(+)-Hydroxy Chloroquine (B1663885) Diphosphate (B83284)

Beyond chiral resolution, the direct chemical synthesis of optically pure (S)-(+)-Hydroxychloroquine provides a more direct route to the desired enantiomer. nih.gov These methods typically involve either resolving a key chiral intermediate early in the synthesis or employing an asymmetric reaction to create the chiral center with the desired configuration.

One successful strategy involves the classical resolution of a racemic side-chain precursor using a chiral resolving agent. nih.gov For the synthesis of (S)-Hydroxychloroquine, the racemic intermediate 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is resolved using an enantiomerically pure acid, such as S-(+)-mandelic acid. nih.gov The mandelic acid forms two diastereomeric salts with the racemic amine. Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the desired diastereomeric salt containing the S-amine is treated with a base, such as sodium hydroxide (B78521), to remove the mandelic acid, yielding the optically pure (S)-amine intermediate. nih.gov This enantiopure side chain is then condensed with 4,7-dichloroquinoline (B193633) to produce (S)-Hydroxychloroquine, which is subsequently converted to the diphosphate salt. nih.govchemicalbook.com This pathway ensures that the final product has a high enantiomeric excess, often exceeding 99%. nih.gov

Another approach is the formation of diastereomeric salts directly with racemic hydroxychloroquine using a chiral resolving agent like di-p-anisoyl-L-tartaric acid (L-DATA). wiley.com This method has been shown to effectively produce high-purity S-HCQ. wiley.com Furthermore, asymmetric synthesis strategies, such as the asymmetric reductive amination of a ketone precursor using a chiral auxiliary, have been developed for the related compound (S)-chloroquine and represent a potential pathway for (S)-hydroxychloroquine. google.com

The table below outlines a key synthetic pathway for (S)-Hydroxychloroquine Sulfate (B86663), which can be adapted for the diphosphate salt.

Table 2: Synthesis Pathway for (S)-Hydroxychloroquine

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Resolution | Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | S-(+)-mandelic acid, 2-propanol, recrystallization | (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol mandelate (B1228975) salt | 52% | nih.gov |

| 2. Liberation of Amine | (S)-amine mandelate salt | Sodium hydroxide (NaOH), tert-butyl methyl ether | (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol | 63-83% | nih.gov |

| 3. Condensation | (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline | Triethylamine (TEA), K₂CO₃, 135 °C, 24 h | (S)-Hydroxychloroquine | 62-68% | nih.gov |

Analytical Methodologies for Enantiomeric Quantification and Metabolite Profiling

Chiral High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of (S)-(+)-Hydroxychloroquine and its Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of hydroxychloroquine (B89500) enantiomers. nih.gov Its application allows for the accurate determination of enantiomeric purity and the quantitative analysis of each isomer in various matrices, including bulk drug substances and biological samples. nih.govresearchgate.net Both normal-phase and reversed-phase chromatographic modes have been successfully developed to achieve this separation. researchgate.netwiley.com

In normal-phase HPLC, chiral stationary phases (CSPs) are essential for resolving the enantiomers. A widely used CSP is the amylose-based Chiralpak AD-H column. researchgate.net One validated method employed a mobile phase consisting of n-hexane-isopropanol (93:7, v/v) with 0.5% diethylamine (B46881) (DEA) as a basic additive to improve peak shape and resolution. researchgate.net Using this system, complete baseline separation (resolution value of 2.08) between (R)-HCQ and (S)-HCQ was achieved, with retention times of approximately 26 and 29 minutes, respectively. researchgate.net This method demonstrated excellent linearity and reproducibility, with limits of quantification (LOQ) of 0.20 μg/mL for the (S)-enantiomer and 0.34 μg/mL for the (R)-enantiomer. nih.govresearchgate.net

Another approach involves preparative chiral HPLC to isolate pure enantiomers from a racemic mixture. biorxiv.org A CHIRALPAK AY-H column with a mobile phase of n-hexane/isopropanol (B130326)/diethylamine (85:15:0.1, v/v/v) has been used to separate the free bases of the enantiomers, achieving an enantiomeric excess greater than 98% for both (S)-HCQ and (R)-HCQ. biorxiv.org

Reversed-phase HPLC (RP-HPLC) offers a convenient and cost-effective alternative. wiley.com One RP-HPLC method utilizes carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral mobile phase additive. wiley.com The separation is performed on a standard ODS C18 column, where the CM-β-CD in the mobile phase forms transient diastereomeric complexes with the HCQ enantiomers, allowing for their separation. wiley.com Optimal conditions, including the concentration of CM-β-CD, pH, and the addition of triethylamine (B128534) (TEA) to minimize peak tailing, led to a baseline separation with a resolution of 1.87. wiley.com

| Parameter | Normal-Phase Method researchgate.netbiorxiv.org | Reversed-Phase Method wiley.com |

|---|---|---|

| Stationary Phase | Chiralpak AD-H / AY-H | ODS C18 |

| Mobile Phase | n-hexane/isopropanol/DEA | Aqueous buffer with CM-β-CD, TEA, Methanol (B129727), Acetonitrile |

| Detection (UV) | 343 nm or 254 nm | 332 nm |

| Resolution (Rs) | 2.08 | 1.87 |

| Run Time | ~30 minutes | ~35 minutes |

| LOQ (S-HCQ) | 0.20 µg/mL | Not Reported |

Application of Capillary Electrophoresis (CE) in Stereoisomer and Metabolite Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of hydroxychloroquine and its metabolites, offering high efficiency and minimal sample consumption. nih.govflinders.edu.au While less common than HPLC for this specific application, CE methods have been developed for both the quantification of HCQ and its primary active metabolite, desethylhydroxychloroquine (DHCQ), in whole blood, as well as for enantioselective analysis. nih.govresearchgate.net

For the separation of HCQ and DHCQ, a method was developed using an uncoated fused-silica capillary. nih.govflinders.edu.au The optimal background electrolyte (BGE) was found to be a mixture of an aqueous 55 mmol/L TRIS solution (adjusted to pH 2.6 with phosphoric acid) and methanol (85:15 v/v). nih.govflinders.edu.auresearchgate.net This system allowed for the successful separation and quantification of both analytes in under 12 minutes. nih.govflinders.edu.au The method demonstrated excellent linearity over a concentration range of 0.5–8 µmol/L and high recovery rates from whole blood (99–101% for HCQ and 98–99% for DHCQ). nih.govflinders.edu.au

| Parameter | Condition |

|---|---|

| Capillary | Uncoated fused-silica (60 cm, 75 µm i.d.) |

| Background Electrolyte (BGE) | 55 mmol/L TRIS-phosphate (pH 2.6) with Methanol (85:15) |

| Separation Voltage | 20 kV |

| Temperature | 30 °C |

| Analysis Time | < 12 minutes |

| Linearity (R²) | ≥ 0.999 |

The inherent principles of CE, which separate ions based on their electrophoretic mobility in an electric field, also make it suitable for chiral separations when a chiral selector is added to the BGE. Published methods have noted the use of CE for the enantioselective analysis of HCQ, highlighting its potential for stereoisomer separation in various research contexts. nih.govresearchgate.net

Mass Spectrometry (MS/MS) for Selective Detection and Quantification of (S)-(+)-Hydroxychloroquine and its Chiral Metabolites

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the quantification of (S)-(+)-Hydroxychloroquine and its metabolites. nih.govnih.gov This technique is the gold standard for bioanalysis due to its ability to accurately measure low concentrations of analytes in complex biological matrices like plasma, blood, and tissue homogenates. nih.govnih.gov

LC-MS/MS methods typically utilize a reversed-phase chromatographic separation followed by detection using an electrospray ionization (ESI) source in the positive ion mode. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard. nih.govescholarship.org This highly selective detection minimizes interference from matrix components. semanticscholar.org

Efficient and sensitive LC-MS/MS methods have been established for the simultaneous determination of HCQ and its main metabolites: desethylhydroxychloroquine (DHCQ) and bisdesethylchloroquine (BDCQ). escholarship.orgplos.org One such method achieved a total run time of just 3.5 minutes per sample. escholarship.org Validation of these methods demonstrates good linearity across a wide concentration range, with low limits of quantification. For instance, a chiral LC-MS/MS method reported an LOQ of 1.0 nM for HCQ enantiomers in rat liver microsomes. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Calibration Range (Human Plasma) |

|---|---|---|---|

| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | 2–1000 ng/mL |

| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 | 1–500 ng/mL |

| Bisdesethylchloroquine (BDCQ) | 264.1 | 179.1 | 0.5–250 ng/mL |

The development of these methods is crucial for pharmacokinetic studies, enabling the detailed characterization of the absorption, distribution, metabolism, and excretion of HCQ and its individual metabolites. nih.govnih.gov

Integration of Molecular Networking for Comprehensive Metabolic Signature Analysis

Molecular networking is an innovative bioinformatics approach that has been applied to the study of drug metabolism, including that of hydroxychloroquine. nih.govnih.gov This technique utilizes untargeted high-resolution mass spectrometry (HRMS) data to create visual maps of related molecules, providing a comprehensive overview of a drug's metabolic signature. nih.govresearchgate.net

The process involves acquiring MS/MS fragmentation spectra for all detectable ions in a sample. A molecular network is then generated by organizing these ions into clusters based on the similarity of their fragmentation patterns. nih.gov In this network, each ion is represented as a node, and the lines connecting them (edges) represent a specific mass shift, often corresponding to a known metabolic transformation (e.g., hydroxylation, demethylation). researchgate.net

This methodology has been successfully used to compare the metabolism of HCQ in different biological systems, such as in vitro cell models (e.g., HepaRG liver cells) and in vivo plasma samples from patients. nih.govnih.gov Studies have shown that molecular networking can identify not only the known primary metabolites like DHCQ and BDCQ but also uncover previously uncharacterized or minor metabolites. nih.gov For example, this approach led to the detection of carboxychloroquine as a metabolite of HCQ in HepaRG cells cultured under specific conditions. nih.govnih.gov

By comparing the metabolic networks under different pathophysiological conditions, such as hepatic steatosis, researchers can gain insights into how disease states may alter drug metabolism. nih.govnih.gov The integration of molecular networking with HRMS provides a powerful tool for obtaining a global view of biotransformation pathways, moving beyond the targeted quantification of a few known metabolites to a more holistic understanding of a drug's metabolic fate. nih.gov

Enantioselective Pharmacokinetic Studies in Preclinical Models

Stereoselective Tissue Distribution of (S)-(+)-Hydroxy Chloroquine (B1663885) in Animal Models

Hydroxychloroquine (B89500) (HCQ) demonstrates extensive and stereoselective sequestration in tissues, leading to a large volume of distribution. nih.gov Studies in animal models reveal that the drug accumulates in various organs, with concentrations often far exceeding those in plasma. nih.govresearchgate.net The distribution pattern is notably influenced by the presence of melanin (B1238610), leading to very high concentrations in pigmented tissues. nih.govnih.gov

In cynomolgus macaques, the tissue-to-plasma concentration ratio of HCQ follows a descending order of liver > spleen > kidney > lung > heart. researchgate.net Physiologically based pharmacokinetic (PBPK) models, with parameters extrapolated from rat data, predict that lung concentrations of HCQ can be over 400 times higher than plasma concentrations at a steady state. escholarship.org Studies in rabbits have also confirmed significant drug accumulation in lymphoid tissues, with concentrations in adenoid tissue being substantially higher than in plasma. nih.gov

The tissue distribution of HCQ is enantioselective. Research in rabbits has shown that while binding to melanin in pigmented ocular tissues is not enantiospecific, the accumulation in nonpigmented ocular tissues appears to involve a reversible and enantioselective binding process. nih.gov This stereoselective distribution has also been observed in other tissues following oral administration of the separate enantiomers. nih.gov For the related compound chloroquine, tissue levels are approximately 2.5 times those of hydroxychloroquine for an identical dose. nih.gov In albinotic animals, tissue-plasma concentration ratios for hydroxychloroquine range from 33 to 79, whereas in pigmented animals, these ratios can be as high as 1,000 to 3,000. nih.gov

Table 1: Tissue Distribution of Hydroxychloroquine in Animal Models

| Animal Model | Tissue | Key Finding | Citation |

|---|---|---|---|

| Cynomolgus Macaques | Liver, Spleen, Kidney, Lung, Heart | Order of tissue-to-plasma concentration ratio: Liver > Spleen > Kidney > Lung > Heart. | researchgate.net |

| Rats | Lung | PBPK models predict lung concentrations can exceed plasma concentrations by >400-fold at steady state. | escholarship.org |

| Rabbits | Ocular Tissues (nonpigmented) | Accumulation is due to reversible and enantioselective binding. | nih.gov |

| Rabbits | Adenoid Tissue | HCQ concentration is significantly higher in adenoid tissue than in plasma. | nih.gov |

| Pigmented vs. Albino Animals | General Tissues | Tissue-plasma concentration ratios are much higher in pigmented animals (1,000-3,000) compared to albino animals (33-79). | nih.gov |

Enantioselective Metabolic Pathways Mediated by Cytochrome P450 Enzymes (CYPs)

The metabolism of hydroxychloroquine is a critical factor in its pharmacokinetics and is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP2D6, CYP3A4, and CYP2C8 as the key enzymes responsible for HCQ's biotransformation. abo.finih.govhelsinki.fi These enzymes catalyze the N-dealkylation of HCQ to form its primary metabolites. helsinki.finih.gov

Metabolism of HCQ is stereoselective, a property that appears to vary between species. usp.br For the related compound chloroquine, the S-(+)-enantiomer is preferentially metabolized to desethylchloroquine (B194037). nih.gov Furthermore, the inhibition of CYP2D6 by chloroquine is also stereoselective, with the S-(+)-enantiomer being a more potent inhibitor than the R-(-)-enantiomer, suggesting a stereopreferential interaction with this enzyme that may extend to metabolism. researchgate.netresearchgate.net

Identification and Quantification of Chiral Metabolites

Hydroxychloroquine is metabolized into three main active metabolites: desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ). tandfonline.comtandfonline.comnih.gov As HCQ itself is chiral, these metabolites also exist as enantiomers. tandfonline.com

Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), have been developed to separate and quantify the individual enantiomers of both the parent drug and its metabolites. tandfonline.comtandfonline.comnih.gov A two-step HPLC method utilizing a cyano column followed by a chiral-AGP column can achieve baseline separation of the enantiomers of HCQ, DHCQ, DCQ, and BDCQ. tandfonline.comtandfonline.com Another approach uses a one-step chiral HPLC method for the quantification of DHCQ and DCQ enantiomers. nih.gov These methods are crucial for studying the stereoselective aspects of HCQ's pharmacokinetics. nih.gov

Species-Specific Metabolic Profiles and Enantiomeric Ratios

Significant species-specific differences exist in the enantioselective metabolism of hydroxychloroquine. In vitro studies using hepatic microsomes from rats and mice demonstrated that the metabolism is stereoselective, with the major metabolite formed being (-)-(R)-desethylhydroxychloroquine. usp.br An investigation with rat liver microsomes specifically found that the primary metabolites formed from racemic HCQ were (-)-(R)-DCQ and (-)-(R)-DHCQ, with R/S ratios of 2.2 and 3.3, respectively, indicating a preference for the metabolism of the R-(-) enantiomer in this species. nih.gov

In contrast, studies in humans reveal a different metabolic preference. In healthy male subjects given a single oral dose of racemic HCQ, metabolites derived from the S-(+)-isomer accounted for 80-90% of the portion recovered in urine. nih.gov This suggests that in humans, the S-(+)-enantiomer of hydroxychloroquine undergoes more rapid hepatic metabolism compared to the R-(-)-enantiomer. nih.gov

Influence of Physiological Conditions on Stereoselective Metabolism

The liver is the primary site of hydroxychloroquine metabolism. nih.gov Therefore, physiological or pathological conditions affecting the liver, such as hepatic steatosis (fatty liver), have the potential to alter the drug's metabolic profile. While direct studies on how hepatic steatosis influences the stereoselective metabolism of HCQ are limited, research has shown interactions between the drug and this condition.

In mouse models of obesity, hydroxychloroquine administration was found to reduce hepatic steatosis and insulin (B600854) resistance by downregulating genes involved in lipid metabolism. nih.gov This demonstrates that HCQ has a pharmacological effect on the liver under steatotic conditions. Given that HCQ is extensively metabolized by hepatic CYP enzymes, any condition that alters liver function or enzyme expression, including steatosis or drug-induced liver injury, could theoretically impact its metabolic clearance and potentially the enantiomeric balance, although this specific relationship requires further investigation. nih.govnih.gov

Stereoselective Plasma Protein Binding of (S)-(+)-Hydroxy Chloroquine

The binding of drugs to plasma proteins is a key determinant of their pharmacokinetic profile, as only the unbound fraction is typically available to exert pharmacological effects. nih.gov Hydroxychloroquine's binding to plasma proteins is stereoselective, with the (S)-(+)- and (R)-(-) enantiomers exhibiting different affinities for the major transport proteins, human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govnih.govresearchgate.net

Table 2: In Vitro Stereoselective Plasma Protein Binding of Hydroxychloroquine Enantiomers

| Protein | (S)-(+)-Hydroxychloroquine % Bound | (R)-(-)-Hydroxychloroquine % Bound | Citation |

|---|---|---|---|

| Total Plasma | 64% | 37% | nih.gov |

| Human Serum Albumin (HSA) | 50% | 29% | nih.gov |

| α1-Acid Glycoprotein (AGP) | 29% | 41% | nih.gov |

Comparative Enantiomeric Clearance Mechanisms

The elimination of hydroxychloroquine and its metabolites from the body occurs through both metabolic and renal pathways, and this process is also stereoselective. nih.govnih.gov Studies in healthy human volunteers have demonstrated significant differences in the clearance of the two enantiomers following a single oral dose of the racemate. nih.gov

The renal clearance of (S)-(+)-hydroxychloroquine is approximately double that of (R)-(-)-hydroxychloroquine (4.61 L/h vs. 1.79 L/h). nih.gov This faster urinary excretion, combined with more rapid hepatic metabolism, contributes to a significantly shorter elimination half-life for the (S)-(+) enantiomer (457 hours) compared to the (R)-(-) enantiomer (526 hours). nih.gov Consequently, a greater proportion of the administered dose is recovered in the urine as unchanged (S)-(+)-HCQ compared to (R)-(-)-HCQ over the initial clearance period. nih.gov This stereoselective clearance is a key factor contributing to the different pharmacokinetic profiles of the two enantiomers in humans. nih.govnih.gov

Population Pharmacokinetic Modeling and Simulation in Animal Cohorts

Population pharmacokinetic (PopPK) modeling is a powerful tool used to understand the variability in drug concentrations among a population of individuals. In preclinical research, this approach is invaluable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity and for informing the design of subsequent clinical studies. For chiral drugs such as hydroxychloroquine, which is administered as a racemic mixture of (R)-(-) and (S)-(+)-enantiomers, enantioselective PopPK studies in animal models are crucial for elucidating the different pharmacokinetic profiles of each stereoisomer.

While dedicated population pharmacokinetic models specifically for the (S)-(+)-hydroxychloroquine diphosphate (B83284) enantiomer in preclinical species are not extensively detailed in publicly available literature, valuable insights can be gleaned from studies on racemic hydroxychloroquine and from physiologically-based pharmacokinetic (PBPK) models that differentiate between the enantiomers.

In this study, a five-compartment model with first-order oral absorption and elimination was found to best describe the plasma, blood, and lung tissue pharmacokinetics of hydroxychloroquine. frontiersin.orgnih.govnih.govresearchgate.net The model was developed using data from seventeen macaques that received various dosing regimens of hydroxychloroquine. frontiersin.orgnih.govnih.govresearchgate.net

The following table summarizes the key pharmacokinetic parameters for total hydroxychloroquine derived from the population model in cynomolgus macaques.

| Parameter | Description | Value | Unit |

| Ka | Absorption rate constant | 0.592 | h⁻¹ |

| Ke | Elimination rate constant | 0.236 | h⁻¹ |

| Vc/F | Volume of distribution in the central compartment | 114 | L |

| Vb/F | Volume of distribution in the blood compartment | 2.68 | L |

| Vl/F | Volume of distribution in the lung compartment | 5.55 | L |

| Data derived from a population pharmacokinetic study in cynomolgus macaques for total hydroxychloroquine. frontiersin.orgnih.govnih.govresearchgate.net |

Further analysis in this study revealed extensive tissue distribution, a hallmark of hydroxychloroquine's pharmacokinetics. The table below presents the tissue-to-plasma concentration ratios (Kp) for total hydroxychloroquine at 120 hours post-dose, highlighting the significant accumulation in various organs.

| Tissue | Tissue-to-Plasma Concentration Ratio (Kp) |

| Liver | > Spleen |

| Spleen | > Kidney |

| Kidney | > Lung |

| Lung | 267.38 |

| Heart | > Subcutaneous fat |

| Subcutaneous fat | > Brain |

| Data from cynomolgus macaques at 120 hours post-dose for total hydroxychloroquine. frontiersin.orgnih.govnih.govresearchgate.net |

While the cynomolgus macaque study provides a comprehensive overview of total hydroxychloroquine pharmacokinetics, research focusing on enantioselectivity indicates that the disposition of the (S)-(+)-enantiomer differs from its (R)-(-)-counterpart. A physiologically-based pharmacokinetic (PBPK) modeling study, while distinct from a traditional PopPK model, offers crucial insights into these differences. This type of modeling integrates in vitro data to simulate the pharmacokinetic behavior of drugs.

A key finding from enantioselective PBPK models is that the fraction of unbound drug (Fu) in plasma is significantly different for the two enantiomers. The (S)-(+)-enantiomer exhibits a higher degree of plasma protein binding, resulting in a lower fraction unbound compared to the (R)-(-)-enantiomer. researchgate.net

| Enantiomer | Fraction Unbound (Fu) in Plasma |

| (R)-(-)-Hydroxychloroquine | 0.63 |

| (S)-(+)-Hydroxychloroquine | 0.36 |

| In vitro data used in PBPK modeling. researchgate.net |

This difference in plasma protein binding has significant implications for the distribution and clearance of the enantiomers. Interestingly, studies have suggested that hepatic clearance in plasma is comparable for both enantiomers, indicating that metabolism is not the primary driver of the observed enantioselective pharmacokinetics. researchgate.net Instead, the stereoselectivity appears to be more influenced by differences in protein binding and distribution.

In vitro metabolism studies using liver microsomes from rats and mice have confirmed that the metabolism of hydroxychloroquine is stereoselective. scielo.brusp.br These studies demonstrated that the (-)-(R)-enantiomer of hydroxychloroquine is preferentially metabolized, leading to higher concentrations of the metabolites derived from this enantiomer. scielo.br This suggests that the parent (S)-(+)-enantiomer may have a different metabolic profile and potentially a longer half-life relative to the (R)-(-)-enantiomer, although this is influenced by a combination of metabolic and dispositional factors.

Mechanistic Investigations of S + Hydroxy Chloroquine Diphosphate at Cellular and Molecular Levels

Interaction with Lysosomal and Endosomal Compartments

(S)-(+)-Hydroxychloroquine is a lysosomotropic agent, meaning it preferentially accumulates within the acidic intracellular compartments of lysosomes and endosomes. nih.gov As a diprotic weak base, its unprotonated form can freely diffuse across cellular and organellar membranes into the acidic lumen of these compartments. nih.govnih.gov Once inside, the low pH environment causes the molecule to become protonated, trapping it within the organelle. nih.govnih.gov This accumulation is a key driver of its downstream cellular effects.

The fundamental mechanism of action of (S)-(+)-Hydroxychloroquine within lysosomal and endosomal compartments is the alteration of their internal pH. drugbank.com The accumulation of the protonated form of this weak base within these acidic organelles leads to a neutralization of the luminal environment, causing an increase in the pH. nih.govresearchgate.netrug.nlnih.gov This disruption of the normal acidic pH gradient is central to its immunomodulatory functions. researchgate.netsemanticscholar.org The process effectively de-acidifies the lysosomes and endosomes. nih.govnih.gov Research has shown that this effect can inhibit the function of enzymes within these vesicles that require an acidic environment to be active. arvojournals.org In addition to raising the pH of acidic organelles, some studies have noted that this process can concurrently lead to a slight acidification of the cytosol by 0.2–0.4 pH units. nih.gov

| Cellular Compartment | Effect of (S)-(+)-Hydroxychloroquine Diphosphate (B83284) | Mechanism | Research Finding Reference |

| Lysosomes/Endosomes | pH increase (De-acidification/Alkalinization) | Accumulation of the protonated weak base neutralizes the acidic environment. | nih.govnih.govresearchgate.netrug.nlnih.gov |

| Cytosol | pH decrease (Acidification) | Consequence of proton trapping in organelles, leading to a slight decrease in cytosolic pH. | nih.gov |

(S)-(+)-Hydroxychloroquine is a well-documented inhibitor of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins. tandfonline.comnih.gov Its primary effect is on the late stages of autophagy. nih.gov The compound disrupts the fusion of autophagosomes with lysosomes, a critical step for the degradation of autophagic cargo. rug.nlsemanticscholar.orgnih.gov This impairment of fusion, rather than solely the inhibition of lysosomal enzymes, is considered a primary mechanism of autophagy blockade. nih.gov

The inhibition of autophagic flux leads to the accumulation of autophagosomes and key autophagy-related proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and sequestosome 1 (p62/SQSTM1). nih.govfrontiersin.org This buildup occurs because the final degradation step is blocked. nih.govahajournals.org By preventing the acidification of the lysosome, (S)-(+)-Hydroxychloroquine also inhibits the activity of acid hydrolases necessary for the breakdown of autolysosomal contents. ahajournals.org This blockade of lysosomal degradation pathways affects not only autophagic cargo but also other molecules targeted for lysosomal breakdown. nih.govahajournals.org

| Autophagy Marker | Observed Effect of (S)-(+)-Hydroxychloroquine Diphosphate | Implication | Research Finding Reference |

| Autophagosome-Lysosome Fusion | Inhibited/Impaired | Blocks the final step of the autophagy pathway. | rug.nlsemanticscholar.orgnih.gov |

| LC3-II | Increased levels/accumulation | Indicates a blockage in the degradation phase of autophagy. | nih.govnih.govfrontiersin.org |

| p62/SQSTM1 | Increased levels/accumulation | Confirms inhibition of autophagic flux as p62 is normally degraded in the autolysosome. | frontiersin.orgahajournals.org |

| Lysosomal Degradation | Inhibited | Prevents the breakdown of autophagic cargo and other substrates. | nih.govahajournals.org |

The elevation of pH within endosomal and lysosomal compartments by (S)-(+)-Hydroxychloroquine directly interferes with the machinery of antigen processing and presentation by Major Histocompatibility Complex (MHC) class II molecules. researchgate.netnih.gov This pathway is crucial for initiating adaptive immune responses to extracellular pathogens. Antigen-presenting cells (APCs) internalize extracellular antigens into endosomes, where acidic proteases degrade them into small peptides. slideshare.net

(S)-(+)-Hydroxychloroquine inhibits these pH-dependent lysosomal proteases, thereby preventing the proper processing of antigens. researchgate.net Furthermore, it interferes with the loading of these antigenic peptides onto MHC class II molecules. nih.gov The process is inhibited because the increased pH prevents the degradation of the invariant chain (Ii), a chaperone protein bound to the MHC-II molecule, a fragment of which (called CLIP) must be removed before the peptide can bind. researchgate.netyoutube.com By preventing the formation of the MHC-II/peptide complex, the compound ultimately inhibits the presentation of the antigen on the cell surface to CD4+ T-cells. researchgate.netnih.govnih.gov

| Step in MHC-II Pathway | Effect of (S)-(+)-Hydroxychloroquine Diphosphate | Consequence | Research Finding Reference |

| Antigen Degradation | Inhibited | The increase in endosomal pH inactivates acidic proteases required to break down proteins into peptides. | researchgate.net |

| Invariant Chain (Ii) Processing | Inhibited | The chaperone protein is not properly degraded, leaving the CLIP fragment in the MHC-II binding groove. | researchgate.netyoutube.com |

| Peptide Loading | Blocked | Antigenic peptides cannot bind to the MHC-II molecule. | nih.gov |

| Antigen Presentation | Decreased | The MHC-II/peptide complex is not formed and presented on the cell surface, reducing T-cell activation. | researchgate.netnih.govnih.gov |

Beyond its general effect on pH, (S)-(+)-Hydroxychloroquine has been shown to interact with specific lysosomal enzymes. One such target is Palmitoyl-Protein Thioesterase 1 (PPT1), a lysosomal hydrolase that removes fatty acid groups from proteins, facilitating their subsequent breakdown. nih.govproteopedia.org Computational modeling studies have investigated the binding of hydroxychloroquine (B89500) to PPT1. nih.gov These models suggest that the compound can fit into the enzyme's substrate-binding site, but that the most energetically favorable binding sites are located outside the active site. nih.gov Inhibition of PPT1 is considered a potential target in controlling tumor growth, where the enzyme is often over-expressed. nih.gov

Other research indicates that the compound inhibits the processing of cathepsin D, a major lysosomal aspartic protease. arvojournals.org It has also been shown to inhibit phospholipase A2. nih.gov Additionally, by blocking general lysosomal degradation, (S)-(+)-Hydroxychloroquine can prevent the breakdown of certain receptors, such as the bone morphogenetic protein type II receptor (BMPR-II), leading to their increased expression. ahajournals.org

| Enzyme/Protein Target | Cellular Location | Observed Interaction/Effect | Research Finding Reference |

| Palmitoyl-Protein Thioesterase 1 (PPT1) | Lysosome | Binds to the enzyme, with favorable sites identified outside the active site. | nih.gov |

| Cathepsin D | Lysosome | Inhibits processing from its pro-form to its active mature form. | arvojournals.org |

| Phospholipase A2 | Lysosome | Inhibits enzyme activity. | nih.gov |

| Bone Morphogenetic Protein Type II Receptor (BMPR-II) | Cell Surface/Lysosome | Inhibits lysosomal degradation, leading to increased protein levels. | ahajournals.org |

Modulation of Intracellular Signaling Networks

The effects of (S)-(+)-Hydroxychloroquine extend beyond the direct disruption of lysosomal functions to the modulation of critical intracellular signaling pathways, particularly those involved in innate immunity.

(S)-(+)-Hydroxychloroquine is a potent modulator of endosomal Toll-like receptors (TLRs), a class of pattern recognition receptors that detect nucleic acids from pathogens. nih.gov Specifically, it inhibits the activation of TLR3, TLR7, TLR8, and TLR9. rug.nlresearchgate.net This inhibition occurs through at least two distinct mechanisms.

First, the previously described elevation of endosomal pH interferes with TLR activation. researchgate.netnih.govmdpi.com Many TLRs, such as TLR9 and TLR7, require proteolytic cleavage by pH-dependent enzymes within the endosome to become active, a step that is blocked in the neutralized environment created by the compound. researchgate.net Second, (S)-(+)-Hydroxychloroquine can directly interact with the nucleic acid ligands (double-stranded RNA for TLR3, single-stranded RNA for TLR7/8, and DNA for TLR9), preventing them from binding to and activating their respective receptors. rug.nlnih.govnih.govresearchgate.net This dual-pronged inhibition dampens downstream signaling cascades that lead to the production of inflammatory cytokines, such as type-I interferons. researchgate.netnih.gov

| Toll-like Receptor | Ligand Type | Mechanisms of Inhibition by (S)-(+)-Hydroxychloroquine Diphosphate | Research Finding Reference |

| TLR3 | dsRNA | 1. Increases endosomal pH.2. Binds to nucleic acid ligand, preventing interaction with TLR3. | rug.nlresearchgate.net |

| TLR7 | ssRNA | 1. Increases endosomal pH, inhibiting proteolytic activation.2. Binds to nucleic acid ligand, preventing interaction with TLR7. | nih.govrug.nlnih.govresearchgate.net |

| TLR8 | ssRNA | 1. Increases endosomal pH.2. Prevents translocation of TLR8 to endosomes. | rug.nlresearchgate.net |

| TLR9 | CpG-DNA | 1. Increases endosomal pH, inhibiting proteolytic activation.2. Binds to nucleic acid ligand, preventing interaction with TLR9. | researchgate.netrug.nlnih.govresearchgate.netnih.gov |

Effects on Intracellular Calcium Signaling Pathways (e.g., ER calcium release, store-operated calcium entry)

Research into the specific effects of (S)-(+)-Hydroxychloroquine diphosphate on intracellular calcium signaling is limited. However, studies conducted on racemic hydroxychloroquine (HCQ) provide insights into its general mechanisms, which may share similarities. It is important to note that these findings have not been specifically validated for the (S)-(+)-enantiomer.

Racemic HCQ has been shown to significantly inhibit intracellular calcium mobilization. nih.govashpublications.org This effect is dose-dependent and has been observed in various cell types, including T cells and B cells. ashpublications.org The inhibition of calcium signals is linked to a reduction in the size of thapsigargin-sensitive intracellular calcium stores, which are dynamic calcium reservoirs within the cell. ashpublications.orgashpublications.org Specifically, HCQ can impair the release of calcium from the endoplasmic reticulum (ER), a key organelle in calcium storage and signaling. mdpi.com By disrupting the release of calcium from these internal stores, HCQ interferes with downstream calcium-dependent signaling pathways that are crucial for cellular functions such as T-cell and B-cell activation. nih.govmdpi.com

A study on rabbit and mouse sinoatrial node cells, as well as human-induced pluripotent stem cell-derived cardiomyocytes, demonstrated that racemic HCQ affects intracellular calcium kinetics, leading to a slower beat interval. nih.gov While this research focuses on cardiac cells, it further underscores the compound's ability to modulate intracellular calcium.

The following table summarizes key findings on the effects of racemic hydroxychloroquine on intracellular calcium signaling from preclinical studies.

| Cell Type | Key Finding | Implication |

| Jurkat T cells | Dose-dependent inhibition of T-cell receptor (TCR)-mediated intracellular calcium mobilization. ashpublications.org | Disruption of T-cell activation signaling. |

| Jurkat T cells | Reduction in the size of thapsigargin-sensitive intracellular calcium stores. ashpublications.org | Alteration of the cell's capacity for calcium signaling. |

| Ramos B-cell line | Significant reduction in B-cell antigen receptor (BCR)-initiated calcium signal. ashpublications.org | Inhibition of B-cell activation pathways. |

| Rabbit & Mouse SAN cells, hiPSC-CMs | Slower intracellular calcium kinetics. nih.gov | Modulation of cardiac pacemaker function. |

Regulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-1, IL-6, TNF, IFNγ)

The immunomodulatory effects of hydroxychloroquine are, in part, attributed to its ability to regulate the production of pro-inflammatory cytokines and chemokines. While specific data for the (S)-(+)-enantiomer is not available, studies on racemic hydroxychloroquine and chloroquine (B1663885) have demonstrated a consistent inhibitory effect on the release of several key inflammatory mediators.

In human whole blood stimulated with endotoxin, chloroquine exhibited a dose-dependent inhibition of the secretion of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). physiology.org This inhibition was associated with a reduction in the mRNA expression of these cytokines, suggesting a transcriptional level of regulation. physiology.org Similarly, studies on peripheral blood mononuclear cells (PBMCs) from healthy individuals and patients with systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) have shown that racemic HCQ significantly reduces the production of IL-6, IL-17, and IL-22. nih.gov The reduction of these Th17-related cytokines points to a potential mechanism for the antirheumatic effects of the drug. nih.gov

Furthermore, in a cohort of SLE patients, treatment with racemic hydroxychloroquine led to a significant decrease in the levels of IFN-α, IL-6, and TNF-α. utmb.eduyoutube.com The reduction in IFN-α levels strongly correlated with clinical improvement, highlighting the importance of inhibiting type I interferon pathways in the therapeutic action of HCQ in autoimmune diseases. utmb.edu

The table below outlines the observed effects of racemic hydroxychloroquine on the production of various pro-inflammatory cytokines.

| Cytokine/Chemokine | Cell/System Studied | Observed Effect |

| IL-1β | Human whole blood | Dose-dependent inhibition of secretion. physiology.org |

| IL-6 | Human whole blood, PBMCs from healthy individuals and SLE/RA patients. physiology.orgnih.gov | Dose-dependent inhibition of secretion and production. physiology.orgnih.gov |

| TNF-α | Human whole blood. physiology.org | Dose-dependent inhibition of secretion. physiology.org |

| IFN-γ | Not explicitly detailed in the provided search results, but inhibition of inflammatory cytokines is a general effect. youtube.com | - |

| IL-17 | PBMCs from healthy individuals and SLE/RA patients. nih.gov | Significant reduction in supernatant levels. nih.gov |

| IL-22 | PBMCs from healthy individuals and SLE/RA patients. nih.gov | Significant reduction in supernatant levels. nih.gov |

| IFN-α | Plasma/serum from SLE patients. utmb.edu | Significantly decreased levels following therapy. utmb.edu |

Interactions with Cyclic GMP-AMP Synthase (cGAS) and Type I Interferon Production

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response. Racemic chloroquine (CQ) and hydroxychloroquine (HCQ) have been shown to interfere with this pathway. nih.govresearchgate.net

The mechanism of inhibition involves the ability of CQ and HCQ to block the binding of double-stranded DNA (dsDNA) to cGAS. nih.gov By preventing this initial recognition step, the subsequent synthesis of the second messenger cGAMP is attenuated, leading to a dampening of STING-dependent transcription of type I interferons. nih.gov This inhibitory action on the cGAS-STING pathway is considered a key part of the immunomodulatory effects of these compounds, particularly in the context of autoimmune diseases like systemic lupus erythematosus (SLE), where the pathway can be overactivated. nih.gov

A study comparing a novel cGAS inhibitor, X6, with hydroxychloroquine found that while both could reduce interferon-stimulated gene expression, X6 was more effective in a mouse model of Aicardi-Goutières syndrome and in peripheral blood mononuclear cells from lupus patients. nih.gov This suggests that while HCQ does have an inhibitory effect on the cGAS-STING pathway, more potent inhibitors are being explored. nih.gov

| Pathway Component | Interaction with Racemic HCQ/CQ | Consequence |

| cGAS | Blocks the binding of dsDNA to cGAS. nih.gov | Attenuates the activation of the STING pathway. nih.gov |

| cGAMP Synthesis | Reduced due to inhibition of cGAS activation. nih.gov | Decreased downstream signaling. |

| Type I Interferon Production | Suppressed as a result of pathway inhibition. nih.gov | Contributes to the immunomodulatory effects of the drug. |

Molecular Interactions with Viral Components and Host Receptors in Preclinical Models

Inhibition of Host Receptor Glycosylation (e.g., ACE2)

A proposed antiviral mechanism of racemic hydroxychloroquine (HCQ) and chloroquine (CQ) involves the interference with the glycosylation of host cell receptors, such as the angiotensin-converting enzyme 2 (ACE2), which is utilized by some viruses for entry. nih.govmdpi.com Glycosylation is a critical post-translational modification for many proteins, affecting their structure and function. mdpi.com

Studies have suggested that by altering the terminal glycosylation of the ACE2 receptor, CQ and HCQ may reduce the binding efficiency between the viral spike protein and the host cell, thereby inhibiting viral entry. tandfonline.comnih.govresearchgate.net This effect is thought to occur through the accumulation of these drugs in acidic organelles like the Golgi apparatus, where protein glycosylation is finalized, leading to a change in the local pH and enzymatic activity. While this mechanism has been described for the racemic mixture, specific investigations into the enantioselective effects of (S)-(+)-Hydroxychloroquine diphosphate on ACE2 glycosylation are lacking.

| Molecule | Proposed Effect of Racemic HCQ/CQ | Potential Antiviral Consequence |

| ACE2 Receptor | Interference with terminal glycosylation. nih.govmdpi.comtandfonline.comnih.govresearchgate.net | Reduced viral binding and entry. |

Interference with Cell Surface Ganglioside Binding (e.g., GM1 gangliosides)

In addition to protein receptors, some viruses utilize glycosphingolipids, such as gangliosides, on the host cell surface to facilitate attachment and entry. Molecular modeling studies have indicated that racemic chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) can bind with high affinity to sialic acids and gangliosides. nih.govnih.govnysoralms.com

These studies propose that by binding to these gangliosides, which can act as co-receptors for viral entry, CQ and HCQ could physically obstruct the interaction between the viral spike protein and the host cell membrane. nih.govnih.gov This interference with the initial attachment to ganglioside-rich lipid rafts could prevent the virus from efficiently reaching its primary receptor, such as ACE2, thereby inhibiting infection. nih.govnysoralms.com It is important to emphasize that these are findings from in-silico and molecular modeling studies of the racemic compounds, and experimental validation specifically for (S)-(+)-Hydroxychloroquine diphosphate is needed.

| Molecule/Structure | Interaction with Racemic HCQ/CQ | Proposed Consequence |

| Sialic Acids | High-affinity binding. nih.govnih.gov | Potential to block viral attachment to sialoglycans. |

| Gangliosides | High-affinity binding. nih.govnih.govnysoralms.com | Interference with viral spike protein binding to the cell surface. nih.govnih.gov |

| Lipid Rafts | Disruption of ganglioside-rich domains. nih.govnysoralms.com | Impeded viral contact with the ACE2 receptor. nih.govnysoralms.com |

Enantioselective Binding and Inhibition of Viral Proteases (e.g., Mpro)

Recent research has highlighted the importance of stereochemistry in the antiviral activity of hydroxychloroquine. Studies comparing the enantiomers of HCQ have revealed differences in their biological effects.

One in vitro study investigating the activity of hydroxychloroquine enantiomers against SARS-CoV-2 found that S-hydroxychloroquine (S-HCQ) exhibited a more potent antiviral effect compared to R-hydroxychloroquine (R-HCQ). researchgate.net This study also reported an enantioselective binding affinity of the viral main protease (Mpro or 3CLpro) towards the S-enantiomer. researchgate.net Mpro is a critical enzyme for viral replication, making it a key target for antiviral drugs. nih.gov The preferential binding of S-HCQ to Mpro suggests a potential mechanism for its enhanced antiviral activity.

In contrast, another study reported that the R-enantiomer of hydroxychloroquine showed higher antiviral activity (EC50 = 3.05 μM) compared to the S-enantiomer (EC50 = 5.38 μM), although both were active. researchgate.netnih.gov These conflicting findings highlight the need for further research to fully elucidate the enantioselective interactions of hydroxychloroquine with viral components.

The following table summarizes the reported antiviral activities of the hydroxychloroquine enantiomers from one of the studies.

| Compound | EC50 against SARS-CoV-2 (μM) |

| Racemic Hydroxychloroquine | 1.752 |

| R-Hydroxychloroquine | 2.444 |

| S-Hydroxychloroquine | 1.444 |

| Data from a single in vitro study and may vary between different experimental setups. researchgate.net |

Impact on Cathepsin Activity (e.g., Cathepsins B and L)

(S)-(+)-Hydroxychloroquine diphosphate, a derivative of chloroquine, exerts a significant influence on the activity of lysosomal proteases, particularly Cathepsins B (CTSB) and L (CTSL). As a weak base, hydroxychloroquine accumulates in the acidic environment of lysosomes, leading to an increase in the intralysosomal pH. nih.govdroracle.ai This disruption of the acidic milieu directly interferes with the normal function of pH-dependent lysosomal enzymes, including cathepsins. nih.govresearchgate.net

Research has demonstrated that hydroxychloroquine can reduce the enzymatic activity of Cathepsins B and L. nih.gov This inhibitory effect is a key aspect of its broader mechanism of action in various cellular processes. For instance, in the context of viral entry, the proteolytic cleavage of viral spike proteins by host cell enzymes like Cathepsin L is a crucial step for membrane fusion. plos.orgnih.gov Hydroxychloroquine efficiently blocks this Cathepsin L-mediated viral entry pathway by impairing the enzyme's activity. plos.orgnih.gov

In studies related to inflammatory responses, hydroxychloroquine has been shown to inhibit the activation of the NLRP3 inflammasome by down-regulating the activity of both CTSB and CTSL. nih.gov Mechanistic studies revealed that hydroxychloroquine reduces the activity of Cathepsin B, Cathepsin D, and Cathepsin L and limits their redistribution from the lysosomes into the cytoplasm. nih.gov The inhibition of CTSB and CTSL activity was identified as a critical step in attenuating the inflammatory cascade in specific pathological conditions. nih.gov This effect is dose-dependent, with increasing concentrations of hydroxychloroquine leading to a greater reduction in the activity of these cathepsins. nih.gov

Furthermore, some studies on the related compound chloroquine have shown that it can increase the release of Cathepsin B from the lysosome into the cytosol by promoting lysosomal membrane permeability. researchgate.net While hydroxychloroquine is also known to induce lysosomal membrane permeabilization, its primary and most well-defined effect on cathepsins is the inhibition of their proteolytic activity due to the elevation of lysosomal pH. droracle.aiplos.orgresearchgate.net

Preclinical Pharmacological Research and Comparative Biological Activities of Enantiomers

In Vitro Antiviral Efficacy Studies of (S)-(+)-Hydroxychloroquine Diphosphate (B83284) (e.g., against SARS-CoV-2)

The emergence of SARS-CoV-2 spurred extensive research into repurposing existing drugs, with hydroxychloroquine (B89500) (HCQ) being a prominent candidate. nih.govnih.govnih.gov Since clinically used HCQ is a racemic mixture of the (S)-(+) and (R)-(-) enantiomers, preclinical studies were undertaken to determine if the antiviral activity was stereoselective. sciety.orgresearchgate.net

Initial in vitro studies using SARS-CoV-2-infected Vero E6 cells (an African green monkey kidney cell line) demonstrated that both enantiomers of hydroxychloroquine exhibited concentration-dependent antiviral effects. researchgate.netbiorxiv.orgscite.ai One study reported that (S)-(+)-HCQ was significantly more potent than its (R)-(-) counterpart. researchgate.netbiorxiv.org Specifically, the half-maximal inhibitory concentration (IC50) for (S)-(+)-HCQ was 1.444 μM, which was approximately 60% more efficient than (R)-(-)-HCQ, which had an IC50 of 2.445 μM. researchgate.netbiorxiv.org The racemic mixture's IC50 was 1.752 μM, falling between the values of the two individual enantiomers, suggesting that the (S)-(+) isomer was the primary contributor to the observed antiviral activity in the racemate. researchgate.netbiorxiv.org Immunofluorescence microscopy further supported these findings, showing a better antiviral effect for the (S)-enantiomers of both chloroquine (B1663885) and hydroxychloroquine compared to their (R)-enantiomers at a concentration of 1 μM. biorxiv.org

In contrast, another study also utilizing Vero E6 cells reported conflicting results. nih.gov This research found that (R)-(-)-HCQ demonstrated more potent antiviral activity against SARS-CoV-2. nih.gov By measuring the removal of viral RNA from the cell supernatant, they determined an EC50 (half-maximal effective concentration) of 3.05 μM for (R)-(-)-HCQ, compared to 5.38 μM for (S)-(+)-HCQ and 5.09 μM for the racemic mixture. nih.gov These findings suggested that the (R)-(-) enantiomer was the more active form against the virus. nih.gov

The proposed antiviral mechanism for hydroxychloroquine involves increasing the pH of acidic intracellular organelles like endosomes. nih.govbiorxiv.orgyoutube.com This pH alteration is thought to interfere with the function of pH-dependent proteases, such as cathepsins, which are necessary for the cleavage of the viral spike protein, a critical step for viral entry into the host cell. nih.gov However, one study noted that both enantiomers of HCQ were found to increase endosomal pH to similar levels in a dose-proportional manner, which complicates the interpretation of their differential antiviral efficacy. biorxiv.org

Table 1: Comparative In Vitro Antiviral Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2 This table presents conflicting data from different preclinical studies.

| Compound | IC50 / EC50 (μM) - Study 1 researchgate.netbiorxiv.org | EC50 (μM) - Study 2 nih.gov | Cell Line |

|---|---|---|---|

| (S)-(+)-Hydroxychloroquine | 1.444 | 5.38 | Vero E6 |

| (R)-(-)-Hydroxychloroquine | 2.445 | 3.05 | Vero E6 |

| Racemic Hydroxychloroquine | 1.752 | 5.09 | Vero E6 |

Comparative Immunomodulatory and Anti-inflammatory Effects in Cellular and Animal Models

Hydroxychloroquine and its parent compound, chloroquine, are known for their immunomodulatory and anti-inflammatory properties, which form the basis of their use in autoimmune diseases. frontiersin.orgmp.pl These effects stem from their ability to accumulate in lysosomes, increasing the organelle's pH. youtube.comfrontiersin.org This disruption of lysosomal function interferes with key immunological processes, including antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, and signaling through endosomal Toll-like receptors (TLRs), such as TLR9. frontiersin.orgnih.gov The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), as well as type I interferons. frontiersin.orgnih.gov

Preclinical research comparing the enantiomers of hydroxychloroquine suggests stereoselective differences in their anti-inflammatory activity. An early study using a Rat Pleurisy Macrophage Model found that (S)-(+)-HCQ was approximately 70% more active as an anti-inflammatory agent than (R)-(-)-HCQ. biorxiv.org

While much of the research on immunomodulatory mechanisms has been conducted with the racemic mixture, the findings provide a foundation for understanding the potential actions of the individual enantiomers. In vitro, racemic HCQ has been shown to inhibit the production of TNF-α, IL-1β, and IL-6 in human monocytes. nih.gov By interfering with TLR9 and the cytosolic DNA sensor cGAS, HCQ can dampen the innate immune response to nucleic acids, which is a critical driver of inflammation in diseases like systemic lupus erythematosus. mp.plnih.gov Given the observed enantioselectivity in anti-inflammatory models, it is plausible that (S)-(+)-HCQ and (R)-(-)-HCQ contribute differently to these immunomodulatory effects, though detailed comparative studies on specific cytokine inhibition or TLR signaling for each enantiomer are limited.

Anticancer Mechanism Studies in Preclinical Cell Lines and Murine Models

The potential of chloroquine and hydroxychloroquine as anticancer agents, primarily as adjuvants to conventional therapies, has been explored in numerous preclinical studies. nih.govnih.gov The principal mechanism investigated is the inhibition of autophagy, a cellular recycling process that tumor cells can exploit to survive stress induced by chemotherapy or radiation. nih.govnih.gov Most of this research has utilized the racemic forms of these drugs.

Autophagy-Dependent Mechanisms of Action

Preclinical studies have shown that by inhibiting this pro-survival pathway, racemic HCQ can sensitize various cancer cells to treatment. For example, in models of estrogen receptor-positive (ER+) breast cancer that have developed resistance to antiestrogen (B12405530) therapies like tamoxifen, inhibiting autophagy with HCQ was shown to partially resensitize tumors to the treatment. nih.gov Similarly, in cholangiocarcinoma cell lines, HCQ-mediated autophagy inhibition led to the accumulation of reactive oxygen species (ROS), which in turn induced apoptosis and suppressed cell proliferation both in vitro and in a xenograft model. frontiersin.org Studies in hepatocellular carcinoma have also demonstrated that HCQ can inhibit autophagosome-lysosome fusion, reducing chemoresistance. mdpi.com While these studies establish the anticancer effects of inhibiting autophagy with racemic HCQ, specific investigations into the differential potency of the (S)-(+) and (R)-(-) enantiomers in this context are not widely reported.

Autophagy-Independent Mechanisms of Action

Emerging research indicates that the anticancer effects of chloroquine and hydroxychloroquine are not solely dependent on autophagy inhibition. nih.govtandfonline.com Studies using chloroquine in melanoma models revealed that it could reduce tumor invasiveness and metastasis and improve response to chemotherapy through an autophagy-independent mechanism. nih.gov This effect was linked to the normalization of the tumor vasculature, a process dependent on the activation of NOTCH1 signaling in endothelial cells. nih.gov

Furthermore, an investigation into the mechanisms of acquired resistance to HCQ in ovarian and colorectal cancer cell lines found that resistance was not primarily driven by mutations in canonical autophagy genes. tandfonline.com Instead, resistance was associated with transcriptional changes related to other pathways, including glycolysis and chromosome segregation. tandfonline.com This suggests that HCQ's cytotoxic effects on cancer cells involve the disruption of multiple cellular processes beyond autophagy. tandfonline.com Chloroquine has also been shown to inhibit glycolysis and impair mitochondrial function in some cancer cells. tandfonline.com As with the autophagy-dependent mechanisms, these studies were conducted with racemic compounds, and the specific contribution of the (S)-(+)-HCQ enantiomer to these autophagy-independent effects remains to be elucidated.

Enantioselective Effects on Cellular Calcium Handling and Electrophysiological Parameters in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Concerns about the cardiotoxic potential of hydroxychloroquine have prompted detailed electrophysiological studies, including comparisons of its enantiomers using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). nih.govnih.govbiorxiv.org This research has revealed significant enantioselective effects on cardiac ion channels, cellular calcium handling, and other electrophysiological parameters. nih.govnih.gov

Both (S)-(+)-HCQ and (R)-(-)-HCQ were found to selectively inhibit specific cardiac potassium channels, namely the inward-rectifier potassium channel (Kir2.1) and the hERG channel, which are crucial for cardiac action potential repolarization. nih.gov Other major cardiac ion channels, including those for sodium (NaV1.5) and calcium (CaV1.2), were largely unaffected at similar concentrations. nih.gov Notably, the (R)-(-) enantiomer demonstrated a more potent inhibition of both hERG and Kir2.1 channels, with a 2- to 4-fold enantiomeric separation compared to (S)-(+)-HCQ. nih.gov

The differential effects on ion channels translate to distinct impacts on cellular function. In rabbit Purkinje fibers, (R)-(-)-HCQ was observed to depolarize the membrane resting potential, whereas (S)-(+)-HCQ primarily increased the action potential duration. nih.gov

Studies focusing on intracellular calcium (Ca2+) handling in hiPSC-CMs also identified stereoisomer-specific effects. nih.gov The (R)-(-) isomer of HCQ exerted a more potent effect on both the frequency of Ca2+ oscillations and the Ca2+ wave width compared to the (S)-(+) isomer. nih.gov In one study, the IC50 value for the effect of (R)-(-)-HCQ on Ca2+ oscillation frequency was 8.3 μM, while for Ca2+ wave width it was 9.5 μM, indicating a higher potency than the (S)-(+) enantiomer. nih.gov Other research using hiPSC-CMs noted that racemic HCQ caused an increase in the beating rate, an effect that was enhanced by the β-adrenergic agonist isoproterenol, suggesting a potential synergistic inotropic effect. frontiersin.orgresearchgate.net

These findings indicate that both enantiomers can alter cardiac electrophysiology, but they do so through quantitatively different effects on ion channels and calcium homeostasis. nih.govnih.gov

Table 2: Comparative Effects of Hydroxychloroquine Enantiomers on Cardiomyocyte Calcium Handling nih.gov

| Compound | Parameter | IC50 (μM) | Cell Model |

|---|---|---|---|

| (R)-(-)-Hydroxychloroquine | Ca2+ Oscillation Frequency | 8.3 | hiPSC-CMs |

| Ca2+ Wave Width | 9.5 | ||

| (S)-(+)-Hydroxychloroquine | Ca2+ Oscillation Frequency | Higher than R(-)HCQ (Specific value not reported) | hiPSC-CMs |

| Ca2+ Wave Width | Higher than R(-)HCQ (Specific value not reported) |

Computational Modeling and Simulation Studies

Molecular Docking and Dynamics Simulations of (S)-(+)-Hydroxy Chloroquine (B1663885) Diphosphate (B83284) with Molecular Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as (S)-(+)-Hydroxychloroquine, and a target protein at the atomic level. mdpi.com Docking predicts the preferred binding orientation and affinity of a molecule to a target, while MD simulations provide a view of the dynamic evolution of the complex over time, assessing its stability and characterizing the interactions in a simulated physiological environment. mdpi.comnih.gov

Studies have investigated the interactions of hydroxychloroquine (B89500) enantiomers with potential viral and host protein targets.

Interaction with SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drugs. biorxiv.orgbiorxiv.org Computational studies have shown that the enantiomers of hydroxychloroquine bind to Mpro with different affinities. biorxiv.org Molecular docking and perturbation calculations predicted a more favorable binding free energy (ΔGpred) for the S-enantiomer compared to the R-enantiomer. biorxiv.org